molecular formula C10H17ClN2 B1367742 (2,6-Diethylphenyl)hydrazine hydrochloride CAS No. 132370-95-7

(2,6-Diethylphenyl)hydrazine hydrochloride

Cat. No. B1367742
CAS RN: 132370-95-7
M. Wt: 200.71 g/mol
InChI Key: UVLLWONKDNEWDL-UHFFFAOYSA-N
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Description

“(2,6-Diethylphenyl)hydrazine hydrochloride” is an organic compound used extensively in scientific experiments . It is also known as DEPH.


Molecular Structure Analysis

The molecular formula of “(2,6-Diethylphenyl)hydrazine hydrochloride” is C10H17ClN2 . Its InChI code is 1S/C10H16N2.ClH/c1-3-8-6-5-7-9(4-2)10(8)12-11;/h5-7,12H,3-4,11H2,1-2H3;1H . The canonical SMILES representation is CCC1=C(C(=CC=C1)CC)NN.Cl .


Physical And Chemical Properties Analysis

“(2,6-Diethylphenyl)hydrazine hydrochloride” has a molecular weight of 200.71 g/mol . It has 3 hydrogen bond donors, 2 hydrogen bond acceptors, and 3 rotatable bonds . Its exact mass and monoisotopic mass are 200.1080262 g/mol . The topological polar surface area is 38 Ų .

Scientific Research Applications

Synthesis of Pharmaceutical Compounds

(2,6-Diethylphenyl)hydrazine hydrochloride: is utilized in the synthesis of various pharmaceutical compounds. Its hydrazine group acts as a versatile intermediate that can undergo further chemical reactions to form a wide range of pharmacologically active molecules. This includes the synthesis of antiviral, antibacterial, and anticancer agents, where the hydrazine moiety is incorporated into the final drug structure to improve efficacy or reduce toxicity .

Organic Synthesis Research

In organic chemistry, (2,6-Diethylphenyl)hydrazine hydrochloride is used to study and develop new synthetic pathways. Researchers leverage its reactivity to create novel organic compounds, which can lead to the discovery of new classes of substances with potential industrial or medicinal applications .

Material Science Innovations

This compound finds applications in material science, particularly in the development of new polymeric materials. By reacting with various aldehydes and ketones, it can form hydrazone linkages that are integral to certain polymer structures, contributing to advancements in the properties of materials such as thermal stability and mechanical strength .

Analytical Chemistry

(2,6-Diethylphenyl)hydrazine hydrochloride: is used as a reagent in analytical chemistry for the detection and quantification of carbonyl compounds. Its ability to form stable hydrazones upon reaction with carbonyl groups is exploited in various analytical techniques, including spectrophotometry and chromatography .

Agricultural Chemistry

In the field of agricultural chemistry, this compound is explored for its potential use in the synthesis of agrochemicals. The hydrazine moiety can be a building block for the creation of compounds that exhibit herbicidal or insecticidal activity, thus contributing to the development of new pesticides .

Catalyst Development

The compound is also investigated for its role in catalysis. It can act as a ligand for metal catalysts or as a catalyst itself in various organic reactions. This application is crucial for developing more efficient and environmentally friendly chemical processes .

properties

IUPAC Name

(2,6-diethylphenyl)hydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2.ClH/c1-3-8-6-5-7-9(4-2)10(8)12-11;/h5-7,12H,3-4,11H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVLLWONKDNEWDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=CC=C1)CC)NN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,6-Diethylphenyl)hydrazine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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